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Compound of Interest

Compound Name: GNE 220 hydrochloride

Cat. No.: B2853846

The following tables summarize the in vitro potency and selectivity of several well-characterized
MAP4K4 inhibitors. The data highlights their half-maximal inhibitory concentrations (IC50)
against MAP4K4 and other related kinases, providing a clear comparison of their performance.

Table 1: In Vitro Potency of MAP4K4 Inhibitors

Cellular IC50/EC50

Inhibitor MAP4K4 IC50 (nM) Reference
(nM)
~500 (EC50 in hiPSC-
DMX-5804 3 [11[4]
CMs)
GNE-495 3.7 Not Specified [2][5]
PF-06260933 3.7 160 [21[6]

10,340 (Panc-1),
F389-0746 120.7 [7]
17,850 (AsPC-1)

MAP4K4-IN-3 14.9 470 [8]

Table 2: Selectivity Profile of MAP4K4 Inhibitors Against Other Kinases
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Inhibitor Target Kinase IC50 or pIC50 Reference
DMX-5804 MAP4K4 pIC50: 8.55 [1]
MINK1 (MAP4K®6) pIC50: 8.18 [1][9]
TNIK (MAP4K?7) pIC50: 7.96 [1][9]
GCK (MAP4K2) pIC50: 6.50 [9]
GLK (MAP4K3) pIC50: 4.95 [9]
KHS (MAP4KS5) pIC50: 6.36 [9]
PF-06260933 MAP4K4 IC50: 3.7 nM
MINK1 (MAP4K®6) IC50: 8 nM [2][10]
TNIK (MAP4K?7) IC50: 15 nM [2][10]
GNE-495 MAP4K4 IC50: 3.7 nM [5]
MINK1 (MAP4K®6) IC50: 5.2 nM [11]
TNIK (MAP4K7) IC50: 4.8 nM [11]
59% inhibition at 150
F389-0746 MAP4K4
nM

0% inhibition at 150
MAP4K1 [7]

nM

8% inhibition at 150
MAP4K2 [7]

nM

7% inhibition at 150
MAP4K3 [7]

nM

17% inhibition at 150
MAP4K5 [7]

nM

44% inhibition at 150
MAP4K6 [7]

nM

27% inhibition at 150
MAP4K?7 [7]

nM
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Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data.
Below are representative protocols for key assays used to characterize MAP4K4 inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay
(Luminescence-Based)

This protocol describes the determination of inhibitor potency against MAP4K4 using a
luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount
of ADP produced during the kinase reaction.

Materials:

Recombinant human MAP4K4 enzyme

» Specific peptide substrate for MAP4K4 (e.g., MBP)

e MAP4K4 inhibitor (e.g., GNE-495, PF-06260933, DMX-5804)

o Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o ATP solution

e ADP-Glo™ Kinase Assay Kit (Promega)

» White, opaque 96-well or 384-well plates

e Plate-reading luminometer

Procedure:

« Inhibitor Preparation: Prepare a serial dilution of the MAP4K4 inhibitor in DMSO. A common
starting concentration is 10 uM, with 10-point, 3-fold serial dilutions.

e Assay Reaction Setup:

o Add 5 L of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
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o Add 10 pL of a 2X kinase/substrate mixture containing purified MAP4K4 and its substrate
in kinase assay buffer to each well.

o Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

¢ |nitiation of Kinase Reaction:

o Add 10 pL of a 2X ATP solution to each well to start the reaction. The final ATP
concentration should be at or near the Km for MAP4K4.

o Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
e Termination and ADP Detection:

o Add 25 uL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate at room temperature for 40 minutes.

o Add 50 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal. Incubate at room temperature for 30 minutes.

o Data Acquisition and Analysis:
o Measure the luminescence using a plate reader.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: Cellular Phosphorylation Assay

This protocol outlines a method to assess the ability of a MAP4K4 inhibitor to block the
phosphorylation of a downstream target in a cellular context.

Materials:

e Human cell line expressing MAP4K4 (e.g., human aortic endothelial cells (HAECs) or a
relevant cancer cell line)

e Cell culture medium and supplements
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* MAP4K4 inhibitor
e Stimulating agent (e.g., TNF-a)
 Lysis buffer (containing protease and phosphatase inhibitors)
e Primary antibody against the phosphorylated substrate of MAP4K4 (e.g., phospho-ERM)
e Primary antibody against the total protein of the substrate
e Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
o Detection reagents (e.g., ECL for western blotting or fluorescent secondary for imaging)
o Western blot or immunofluorescence imaging equipment
Procedure:
e Cell Culture and Treatment:
o Seed cells in a multi-well plate and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of the MAP4K4 inhibitor or vehicle control
(DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

o Stimulate the cells with an appropriate agonist (e.g., TNF-q) to activate the MAP4K4
pathway for a predetermined time.

e Cell Lysis:

o Wash the cells with ice-cold PBS.

o Lyse the cells with lysis buffer and collect the cell lysates.
o Protein Quantification and Analysis:

o Determine the protein concentration of each lysate.
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o Analyze the phosphorylation status of the target protein using western blotting or
immunofluorescence.

o Data Analysis:

o Quantify the band intensity (for western blot) or fluorescence intensity (for
immunofluorescence) of the phosphorylated protein relative to the total protein.

o Plot the normalized phosphorylation levels against the inhibitor concentration to determine
the cellular IC50 value.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a
comprehensive understanding. The following diagrams were created using Graphviz to
illustrate the MAP4K4 signaling pathway and a typical experimental workflow for inhibitor
testing.
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MAP4K4 Signaling Pathway
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Inhibitor Testing Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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